N1-(5,5-dioxido-2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-(3-hydroxypropyl)oxalamide
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Overview
Description
“N1-(5,5-dioxido-2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-(3-hydroxypropyl)oxalamide” is a chemical compound with a molecular formula of C19H17N3O3S and a molecular weight of 367.42. It is a derivative of the 1,2,4-benzothiadiazine-1,1-dioxide ring, which has been reported to have various pharmacological activities .
Molecular Structure Analysis
The molecular structure of this compound is based on the 1,2,4-benzothiadiazine-1,1-dioxide ring, which is a heterocyclic ring containing nitrogen and sulfur atoms . The compound also contains phenyl and hydroxypropyl functional groups.Physical and Chemical Properties Analysis
The compound has a molecular weight of 367.42. Other physical and chemical properties such as density, boiling point, and molar refractivity are not available in the resources I found.Scientific Research Applications
Pharmacological and Biological Activities
N1-(5,5-dioxido-2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-(3-hydroxypropyl)oxalamide and its derivatives have been extensively studied for their diverse pharmacological and biological activities. Key areas of research include:
Antitumor and Anticancer Potential : Certain derivatives exhibit significant antitumor activities. For instance, a study on bis-pyrazolyl-thiazoles incorporating the thiophene moiety revealed promising anti-tumor activities against hepatocellular carcinoma (HepG2) cell lines (Gomha, Edrees, & Altalbawy, 2016).
Antidepressant Properties : Some derivatives of this compound have shown potential antidepressant effects. A study on phenyl-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazole-1-carbothioamides demonstrated their effectiveness as antidepressants (Mathew, Suresh, & Anbazhagan, 2014).
Herbicidal Activity : Derivatives have also been studied for their herbicidal properties. Research on pyrazole benzophenone derivatives highlighted their effectiveness as herbicides, offering new avenues for agricultural applications (Fu et al., 2017).
Additional Applications
Beyond these primary areas, research has also explored other potential applications, such as:
- Antioxidant and Anti-Inflammatory Effects : Several studies have focused on the antioxidant and anti-inflammatory properties of these derivatives, indicating their therapeutic potential in managing oxidative stress and inflammation-related disorders (Küçükgüzel et al., 2013).
- Antifungal and Antibacterial Activities : Some derivatives have been examined for their antifungal and antibacterial properties, suggesting their use in combating various microbial infections (Singh, Sangwan, & Dhindsa, 2000).
Future Directions
The future research directions for this compound could involve further exploration of its pharmacological activities, synthesis methods, and potential applications in medicine. Given the reported activities of similar compounds, it may be worthwhile to investigate its potential as a therapeutic agent .
Properties
IUPAC Name |
N'-(5,5-dioxo-2-phenyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-N-(3-hydroxypropyl)oxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N4O5S/c21-8-4-7-17-15(22)16(23)18-14-12-9-26(24,25)10-13(12)19-20(14)11-5-2-1-3-6-11/h1-3,5-6,21H,4,7-10H2,(H,17,22)(H,18,23) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YHBPPJSGNGBYHR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(N(N=C2CS1(=O)=O)C3=CC=CC=C3)NC(=O)C(=O)NCCCO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N4O5S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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